Product packaging for Dimethyl 3-methylheptanedioate(Cat. No.:CAS No. 14226-72-3)

Dimethyl 3-methylheptanedioate

Cat. No.: B083126
CAS No.: 14226-72-3
M. Wt: 202.25 g/mol
InChI Key: HJRDWNWLAOQATD-UHFFFAOYSA-N
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Description

Contextualization within the Field of Diester Synthesis and Reactivity

Dimethyl 3-methylheptanedioate is an acyclic diester, a class of organic compounds containing two ester functional groups. Its structure, featuring a seven-carbon chain with a methyl group at the third position and ester groups at both ends, makes it a valuable substrate for intramolecular reactions. The reactivity of this molecule is largely dictated by the interplay between the two ester functionalities, which can participate in a variety of chemical transformations.

One of the most significant reactions involving this compound is the Dieckmann cyclization, an intramolecular Claisen condensation. orgoreview.compressbooks.pub This reaction is a powerful tool for the formation of five- and six-membered rings, which are common structural motifs in many biologically active molecules and natural products. orgoreview.com In the case of the diethyl ester, diethyl 3-methylheptanedioate, the Dieckmann cyclization leads to the formation of two possible β-keto ester products in roughly equal amounts. pressbooks.pubscribd.compressbooks.pubchegg.com This lack of regioselectivity arises from the unsymmetrical nature of the starting diester, allowing for the formation of two different enolates, each of which can cyclize. pressbooks.pub

Significance of Diesters in Organic Chemistry and Related Disciplines

Diesters, as a class of compounds, are of considerable importance in organic chemistry and related fields. fiveable.mesolubilityofthings.com Their versatility as synthetic intermediates allows for the construction of complex molecular architectures. fiveable.me The presence of two ester groups provides multiple sites for chemical modification, enabling a wide range of transformations. fiveable.me

Diesters are key components in the synthesis of polymers, particularly polyesters, which have widespread industrial applications. wikipedia.org They also serve as high-grade solvents and plasticizers. wikipedia.org In the realm of natural products, esters are responsible for the characteristic fragrances and flavors of many fruits and flowers. solubilityofthings.comnumberanalytics.com Furthermore, ester linkages are fundamental to the structure of biological macromolecules such as lipids and the phosphate (B84403) backbone of DNA. solubilityofthings.comwikipedia.org

The reactivity of diesters is central to several name reactions in organic chemistry, including the aforementioned Dieckmann cyclization and the Michael addition. pressbooks.pubsolubilityofthings.com These reactions are indispensable for the formation of carbon-carbon bonds and the construction of cyclic systems.

Overview of Current Research Trends and Challenges in Diester Chemistry

Contemporary research in diester chemistry is focused on several key areas. One significant trend is the development of more efficient and environmentally friendly methods for ester synthesis. labmanager.com Traditional methods often rely on harsh reagents and produce significant waste. tandfonline.com Consequently, there is a growing interest in the use of solid acid catalysts and bimetallic oxide clusters to facilitate greener esterification reactions. labmanager.comtandfonline.com

Another area of active investigation is the selective transformation of diesters. For instance, the selective mono-reduction of a diester to a mono-aldehyde presents a significant challenge but offers a valuable synthetic route to important building blocks. researchgate.net Continuous flow chemistry has emerged as a promising technique to achieve higher selectivity and yield in such reactions. researchgate.net

Furthermore, the synthesis of complex, sequence-controlled polysaccharides remains a formidable challenge, with the reactivity of ester protecting groups playing a crucial role. beilstein-journals.org Researchers are also exploring the unique reactivity of diesters in novel contexts, such as the unusual acceleration of amination reactivity observed in certain catechol diesters, which has implications for peptide synthesis. acs.org The study of the hydrolysis mechanisms of diesters, like diaryl sulfate (B86663) diesters, also continues to be an area of active research. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O4 B083126 Dimethyl 3-methylheptanedioate CAS No. 14226-72-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14226-72-3

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

dimethyl 3-methylheptanedioate

InChI

InChI=1S/C10H18O4/c1-8(7-10(12)14-3)5-4-6-9(11)13-2/h8H,4-7H2,1-3H3

InChI Key

HJRDWNWLAOQATD-UHFFFAOYSA-N

SMILES

CC(CCCC(=O)OC)CC(=O)OC

Canonical SMILES

CC(CCCC(=O)OC)CC(=O)OC

Synonyms

3-Methylheptanedioic acid dimethyl ester

Origin of Product

United States

Synthetic Methodologies for Dimethyl 3 Methylheptanedioate and Analogous Diesters

Conventional Esterification Strategies

Conventional methods for synthesizing diesters from their corresponding dicarboxylic acids, such as 3-methylheptanedioic acid, typically involve direct reactions with methanol (B129727) or the use of more reactive carboxylic acid derivatives.

The Fischer-Speier esterification is a cornerstone of organic synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol. masterorganicchemistry.comtamu.edulibretexts.orgcerritos.edu For a dicarboxylic acid, this reaction occurs at both carboxyl groups to yield the corresponding diester. masterorganicchemistry.com The reaction is an equilibrium process, and its efficiency is governed by Le Châtelier's principle. libretexts.orgorganic-chemistry.org

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comorganic-chemistry.org This activation enhances the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by the alcohol (methanol). masterorganicchemistry.comlibretexts.orgorganic-chemistry.org A tetrahedral intermediate is formed, which, after proton transfer and the elimination of water, yields the ester. masterorganicchemistry.comorganic-chemistry.org

Modern adaptations focus on driving the equilibrium toward the product side to maximize the yield of the diester. tamu.eduorganic-chemistry.org Common strategies include:

Using Excess Alcohol : Employing the alcohol, in this case, methanol, as the solvent ensures it is present in a large molar excess, shifting the equilibrium towards the formation of the ester. masterorganicchemistry.comtamu.edulibretexts.org

Water Removal : The continuous removal of water, a byproduct of the reaction, is another effective method. libretexts.orgorganic-chemistry.org This can be achieved through azeotropic distillation or by using dehydrating agents like molecular sieves. organic-chemistry.orggoogle.com

Table 1: Overview of Fischer Esterification for Diester Synthesis

Parameter Description
Reactants Dicarboxylic Acid (e.g., 3-methylheptanedioic acid), Alcohol (Methanol)
Catalysts Strong mineral acids (H₂SO₄), p-Toluenesulfonic acid (TsOH). masterorganicchemistry.com
Conditions Typically heated to reflux to increase reaction rate. tamu.edu
Advantages Utilizes simple and inexpensive starting materials and catalysts.

| Disadvantages | Equilibrium-limited reaction; often requires harsh, corrosive acids and high temperatures. google.com |

To circumvent the equilibrium limitations of Fischer esterification, dicarboxylic acids can be converted into more reactive derivatives. This approach involves a two-step process: activation of the carboxyl groups followed by reaction with methanol.

One common method is the conversion of the dicarboxylic acid to a di-acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting highly reactive di-acyl chloride readily reacts with methanol, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct, to form the dimethyl ester in high yield.

Alternative, milder derivatization techniques are also employed, particularly when sensitive functional groups are present. Reagents such as (trimethylsilyl)diazomethane can convert carboxylic acids to their methyl esters under neutral conditions. chromforum.org Another method utilizes ion-exchange resins to sequester the carboxylic acid as its carboxylate salt, which is then treated with a methylating agent like methyl iodide to form the ester. researchgate.netresearchgate.net This technique is advantageous as it can be performed with common laboratory equipment and often results in a pure product after simple evaporation. researchgate.netresearchgate.net

Table 2: Comparison of Derivatization Methods for Methyl Ester Formation

Derivatizing Agent Intermediate Reaction Conditions Advantages
Thionyl Chloride (SOCl₂) Di-acyl chloride Anhydrous, often requires heating High reactivity, drives reaction to completion
Methyl Iodide with Ion-Exchange Resin Resin-bound carboxylate salt Mild, room temperature High purity of product, simple workup. researchgate.net

Advanced Catalytic Esterification Approaches

Recent advancements in catalysis have led to the development of more sustainable and efficient methods for diester synthesis, avoiding the use of harsh reagents and improving reaction selectivity.

Dimethyl carbonate (DMC) has emerged as a "green" methylating agent due to its low toxicity and the generation of only methanol and carbon dioxide as byproducts. google.comorganic-chemistry.orgacs.org The esterification of carboxylic acids using DMC can be effectively catalyzed by a base, offering a mild and highly selective alternative to traditional methods. organic-chemistry.orgacs.orgsemanticscholar.orgnih.govsmith.edu

In this process, a base such as potassium carbonate (K₂CO₃) is used to catalyze the methyl transfer from DMC to the carboxylic acid. organic-chemistry.org The reaction typically proceeds at moderate temperatures (e.g., 90°C) in a solvent like DMSO. organic-chemistry.org One of the significant advantages of this method is its high chemoselectivity; it can selectively esterify carboxylic acids in the presence of other sensitive functional groups like phenols. organic-chemistry.orgacs.orgsemanticscholar.orgnih.gov Furthermore, the mild conditions help preserve the stereochemistry at epimerizable centers. organic-chemistry.orgacs.orgsemanticscholar.orgnih.govsmith.edu Isotope-labeling studies have suggested that the mechanism involves a direct methyl transfer from DMC to the substrate. organic-chemistry.orgsemanticscholar.orgnih.govsmith.edu

Table 3: Features of DMC-Based Methyl Esterification

Feature Description
Methylating Agent Dimethyl Carbonate (DMC) google.comorganic-chemistry.org
Catalyst Base catalysts, e.g., Potassium Carbonate (K₂CO₃). organic-chemistry.org
Conditions Mild (e.g., 90°C), often in DMSO. organic-chemistry.org
Byproducts Methanol and Carbon Dioxide (CO₂). organic-chemistry.orgacs.org

| Advantages | Nontoxic reagent, high selectivity, mild conditions, minimal racemization. organic-chemistry.orgacs.orgorganic-chemistry.org |

Beyond the use of DMC, other base-catalyzed methylation protocols are available for the synthesis of diesters. A general strategy involves deprotonating the carboxylic acid with a suitable base to form a carboxylate salt, which then acts as a nucleophile to attack a methylating agent.

A prominent example is the use of an ion-exchange resin in its hydroxide (B78521) form. researchgate.net The dicarboxylic acid is passed through the resin, where it is converted to its dicarboxylate salt and sequestered on the solid support. Subsequent treatment with a methylating agent, such as methyl iodide, results in the formation of the dimethyl ester, which is then eluted from the resin. researchgate.net This method offers a straightforward purification process, as the excess reagents and byproducts are easily separated from the desired ester. researchgate.net

Solid acid catalysts, particularly zeolites, offer significant environmental and practical advantages over homogeneous mineral acids for esterification reactions. oru.edu These heterogeneous catalysts are easily separated from the reaction mixture, are often reusable, and can be less corrosive. oru.edu

Zeolites are crystalline aluminosilicates with a well-defined porous structure that can be tailored to control catalytic activity and selectivity. researchgate.netrsc.org Their acidity, which can be of both the Brønsted and Lewis type, is crucial for catalyzing esterification. researchgate.netrsc.org The catalytic performance of zeolites can be enhanced by modifying their framework, for instance, by incorporating transition metals like Zirconium (Zr) or Lanthanum (La). mdpi.commdpi.com Such modifications can increase the number and strength of acid sites, leading to higher conversion rates in esterification reactions. mdpi.commdpi.com

For the synthesis of diesters from larger dicarboxylic acids, the pore size of the zeolite is a critical factor, as it can limit the diffusion of the bulky molecules to the active sites within the catalyst. mdpi.com Various types of zeolites, including ZSM-5, β-zeolite, and Zeolite Y, have been investigated for esterification and transesterification reactions, showing moderate to high conversions under optimized conditions. organic-chemistry.orgmdpi.com

Table 4: Examples of Solid Acid Catalysts in Esterification

Catalyst Type Example Key Features
Zeolite ZSM-5, β-zeolite Reusable solid acid, activity depends on Si/Al ratio and pore size. mdpi.commdpi.com
Modified Zeolite Zr-ZSM-5, La/β-zeolite Enhanced acidity and stability, leading to higher yields. mdpi.commdpi.com

| Other Solid Acids | Sulfated Zirconia, Tungstated Zirconia | Strong solid superacids capable of high conversion rates at elevated temperatures. oru.edu |

Carbon-Carbon Bond Formation Leading to Diester Scaffolds

The creation of the carbon backbone of diesters like dimethyl 3-methylheptanedioate is accomplished through several key synthetic transformations that form new carbon-carbon bonds. These reactions are foundational to assembling the target molecular architecture from simpler, more readily available starting materials.

The Dieckmann cyclization, an intramolecular variant of the Claisen condensation, is a powerful method for forming cyclic β-keto esters from linear diesters. chemistrysteps.combyjus.com This reaction is particularly effective for the synthesis of 5- and 6-membered rings, which are thermodynamically favored. chemistrysteps.com The process involves the base-mediated condensation of a 1,6- or 1,7-diester, where one ester group is converted into an enolate that subsequently attacks the carbonyl carbon of the second ester group within the same molecule.

The substrate scope of the Dieckmann cyclization is broad, but the regiochemical outcome is highly dependent on the structure of the starting diester. In the case of symmetrically substituted diesters, only one product is possible. However, for unsymmetrical substrates, such as diethyl 3-methylheptanedioate (a close analog of this compound), the reaction can yield a mixture of regioisomeric products.

The presence of the methyl group at the C-3 position introduces asymmetry, meaning that enolate formation can occur at two different α-carbons (C-2 and C-6). Deprotonation at C-2 leads to one cyclic β-keto ester, while deprotonation at C-6 leads to another. This results in the formation of two distinct products, as the intramolecular nucleophilic attack can proceed from either of the two possible enolates. The ratio of these products is influenced by factors such as the steric hindrance around the acidic protons and the thermodynamic stability of the resulting enolate intermediates. Generally, deprotonation at the less sterically hindered site is kinetically favored.

Table 1: Potential Regioisomeric Products of Dieckmann Cyclization

Starting MaterialSite of DeprotonationResulting Cyclic β-Keto Ester Product
Diethyl 3-methylheptanedioateC-2Ethyl 1-methyl-2-oxocyclohexane-1-carboxylate
Diethyl 3-methylheptanedioateC-6Ethyl 4-methyl-2-oxocyclohexane-1-carboxylate

Note: The table illustrates the principle of regioselectivity. The exact product names are based on cyclization pathways.

The mechanism of the Dieckmann cyclization is analogous to the intermolecular Claisen condensation and proceeds through several key steps. wikipedia.orglibretexts.org The reaction is driven to completion by the final deprotonation step, which forms a highly resonance-stabilized enolate. byjus.com

Enolate Formation : A strong base, typically a sodium alkoxide (e.g., sodium methoxide (B1231860) for a dimethyl ester), abstracts an acidic α-proton from one of the carbons adjacent to an ester carbonyl. This creates a nucleophilic enolate ion. libretexts.org

Nucleophilic Acyl Substitution : The newly formed enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule. This intramolecular attack forms a cyclic tetrahedral intermediate. nih.gov

Elimination of Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the alkoxide leaving group (e.g., methoxide). This results in the formation of a cyclic β-keto ester.

Deprotonation (Driving Force) : The newly formed β-keto ester has a highly acidic proton on the carbon situated between the two carbonyl groups. The alkoxide base, regenerated in the previous step, rapidly removes this proton. chemistrysteps.com This final deprotonation is thermodynamically favorable, as it forms a resonance-stabilized enolate, effectively driving the entire reaction equilibrium toward the product. byjus.com

Protonation : A final workup step with a mild acid neutralizes the enolate to yield the final cyclic β-keto ester product.

The Michael addition, or conjugate addition, is a versatile method for forming carbon-carbon bonds by adding a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). masterorganicchemistry.com This reaction is instrumental in the synthesis of 1,5-dicarbonyl compounds, which are direct precursors to substituted diesters like this compound. quimicaorganica.orghbni.ac.in

A plausible strategy to construct the 3-methylheptanedioate skeleton involves the conjugate addition of an organometallic reagent or a stabilized enolate. For instance, a lithium dialkylcuprate (Gilman reagent) containing a methyl group can add to the β-position of a suitable unsaturated diester. masterorganicchemistry.com Organocuprates are known as "soft" nucleophiles and preferentially undergo 1,4-addition rather than direct 1,2-addition to the carbonyl group. libretexts.org

Alternatively, a stabilized enolate, such as that derived from a malonic ester derivative, can serve as the Michael donor. libretexts.org The reaction involves the base-catalyzed addition of the enolate to an α,β-unsaturated ester, followed by subsequent chemical transformations to yield the final diester product.

Table 2: Representative Michael Reaction Components for Diester Synthesis

Michael Donor (Nucleophile)Michael Acceptor (Electrophile)Potential Intermediate
Lithium dimethylcuprateDiethyl 2-heptenedioateDiethyl 3-methylheptanedioate
Diethyl propylmalonateMethyl crotonateTetraester precursor

The alkylation of enolates is a classic and highly effective method for forming C-C bonds. pressbooks.pub This approach involves the deprotonation of a carbon α to a carbonyl group using a strong base to form a nucleophilic enolate, which then reacts with an electrophilic alkyl halide in an SN2 reaction. 182.160.97

To synthesize this compound, one could start with a simpler, symmetrical diester such as dimethyl adipate (B1204190). Treatment with a strong, sterically hindered base like lithium diisopropylamide (LDA) would generate the enolate. Subsequent reaction with an alkylating agent, such as methyl iodide, would introduce the methyl group at the α-position (C-2 or C-3, depending on numbering). umn.edupearson.com The regioselectivity of this alkylation can often be controlled by reaction conditions; kinetic control (low temperature, bulky base) typically favors alkylation at the less substituted carbon, while thermodynamic control (higher temperature, smaller base) favors the more substituted position. pearson.com

The general steps for this synthetic approach are:

Enolate Formation : The starting diester (e.g., dimethyl adipate) is treated with a strong base (e.g., LDA) at low temperature in an aprotic solvent like THF to quantitatively form the lithium enolate.

Alkylation : The electrophile (e.g., methyl iodide) is added to the solution. The nucleophilic enolate attacks the alkyl halide via an SN2 mechanism, displacing the halide and forming a new C-C bond. pressbooks.pub

Workup : The reaction is quenched to neutralize any remaining base and isolate the α-alkylated diester product.

An advanced and powerful method for synthesizing α-substituted carbonyl compounds involves the use of iminoester derivatives, which serve as versatile enolate precursors. nih.gov Imines or Schiff bases derived from glycine (B1666218) esters can be used to generate stabilized enolates that can be sequentially alkylated. nih.gov Subsequent hydrolysis of the imine functionality unmasks a ketone, providing a route to α-keto esters.

This strategy can be adapted to build the carbon skeleton required for this compound. The synthesis would proceed through the following conceptual steps:

Iminoester Formation : A glycine ester, such as methyl glycinate, is condensed with a ketone like benzophenone (B1666685) to form a Schiff base. This protects the amine and increases the acidity of the α-protons.

Enolate Formation and Alkylation : The iminoester is treated with a strong base (e.g., LDA) to form a nucleophilic enolate. This enolate is then sequentially reacted with two different alkyl halides. For the target structure, this could involve reaction first with a methyl halide and then with a 4-carbomethoxybutyl halide (or a related electrophile).

Hydrolysis : The resulting α,α-disubstituted iminoester is subjected to acidic hydrolysis. This cleaves the C=N bond, removing the protecting group and revealing a ketone at the α-position, yielding an α-keto diester.

Reduction/Decarbonylation : The α-keto group can then be removed through various reductive methods if the direct diester is the final target.

This methodology offers high control over the introduction of substituents at the α-carbon, making it a valuable tool for constructing complex and sterically hindered diester frameworks. nih.govnih.gov

Dieckmann Cyclization and Related Intramolecular Condensations[3],[4],

Green Chemistry Principles in Diester Synthesis

Green chemistry is a foundational approach to chemical synthesis that aims to reduce or eliminate the use and generation of hazardous substances. The application of its principles to the synthesis of diesters like this compound offers significant advantages over conventional methods, including improved energy efficiency, reduced waste, and the use of safer materials.

Traditional esterification reactions, such as the Fischer esterification of a dicarboxylic acid (like 3-methylheptanedioic acid) with an alcohol (methanol), often require prolonged heating and the use of homogeneous acid catalysts and organic solvents. researchgate.netresearchgate.net Green chemistry seeks to replace these energy-intensive and often hazardous components with more environmentally benign alternatives.

Solvent-Free Synthesis:

One of the key principles of green chemistry is the reduction or elimination of solvents, which are a major contributor to chemical waste. ajrconline.org Solvent-free, or solid-state, reactions can be carried out using the reactants alone or by incorporating them onto solid supports like clays (B1170129) or zeolites. For the synthesis of aliphatic diesters, solvent-free methods have been shown to be effective, particularly when catalyzed by solid acids. researchgate.net This approach not only reduces solvent waste but can also simplify product purification.

A hypothetical solvent-free synthesis of this compound could involve heating a mixture of 3-methylheptanedioic acid and methanol in the presence of a reusable solid acid catalyst. The reaction progress can be monitored by observing the removal of the water byproduct.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant reductions in reaction times, increased product yields, and often enhanced product purity. researchgate.netnih.gov Unlike conventional heating which relies on conduction and convection, microwave irradiation directly heats the reaction mixture through interaction with polar molecules, leading to rapid and uniform heating. nih.gov

The Fischer esterification is particularly well-suited for microwave assistance. researchgate.netacs.orged.gov In a potential microwave-assisted synthesis of this compound, 3-methylheptanedioic acid and excess methanol could be subjected to microwave irradiation in a sealed vessel in the presence of an acid catalyst. This method can dramatically shorten the reaction time from hours to minutes. researchgate.net

The following table illustrates a comparative overview of conventional versus microwave-assisted esterification for analogous diesters, highlighting the typical advantages of the latter.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Several hours5-20 minutes researchgate.net
Energy Consumption HighLow
Solvent Use Often requires high-boiling solventsCan be performed with minimal or no solvent
Product Yield Variable, often moderateGenerally high to excellent researchgate.net
Byproduct Formation Can lead to side reactions due to prolonged heatingMinimized due to shorter reaction times

This interactive table provides a generalized comparison based on typical outcomes in esterification reactions.

Atom Economy:

Developed by Barry Trost, the concept of atom economy is a central tenet of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. chemrxiv.org The ideal reaction has a 100% atom economy, meaning no atoms are wasted as byproducts.

The Fischer esterification of 3-methylheptanedioic acid with methanol to produce this compound is a condensation reaction that produces water as the only byproduct.

Reaction: HOOC-(CH₂)₂-CH(CH₃)-CH₂-COOH + 2 CH₃OH ⇌ CH₃OOC-(CH₂)₂-CH(CH₃)-CH₂-COOCH₃ + 2 H₂O

To calculate the atom economy for this reaction, we compare the molecular weight of the desired product (this compound) to the sum of the molecular weights of all reactants.

Atom Economy Calculation:

Molecular Weight of this compound (C₁₀H₁₈O₄): Approximately 202.25 g/mol

Molecular Weight of 3-methylheptanedioic acid (C₈H₁₄O₄): Approximately 174.19 g/mol

Molecular Weight of Methanol (CH₃OH): Approximately 32.04 g/mol

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Percent Atom Economy = (202.25 / (174.19 + 2 * 32.04)) x 100 Percent Atom Economy ≈ (202.25 / 238.27) x 100 ≈ 84.88%

While not 100%, an atom economy of approximately 85% is considered quite good for a condensation reaction, as the only byproduct is water, a benign substance.

Waste Minimization:

Beyond atom economy, a broader approach to waste minimization in industrial ester production involves considering the entire process, including solvent use, catalyst recovery, and energy consumption. mdpi.comugm.ac.id Lean manufacturing principles can be applied to chemical production to identify and eliminate waste in all its forms. ugm.ac.idresearchgate.net

Key strategies for waste minimization in the synthesis of this compound and analogous diesters include:

Catalyst Selection and Recycling: Utilizing heterogeneous (solid) acid catalysts allows for easy separation from the reaction mixture and subsequent reuse, preventing the generation of acidic waste streams associated with homogeneous catalysts like sulfuric acid.

Solvent Management: As discussed, employing solvent-free conditions is ideal. When solvents are necessary, choosing greener options (e.g., dimethyl carbonate) and implementing efficient recycling protocols are crucial. nih.gov

Process Optimization: Continuous flow reactors, as opposed to batch reactors, can improve efficiency, reduce waste, and provide better control over reaction parameters, leading to higher yields and purity.

Byproduct Management: In Fischer esterification, the removal of water as it is formed drives the equilibrium towards the product, increasing the yield and minimizing the need for extensive purification steps. google.com

By integrating these green chemistry principles, the synthesis of this compound can be transformed into a more sustainable and economically viable process, aligning with the modern imperatives of the chemical industry.

Chemical Reactivity and Transformations of Dimethyl 3 Methylheptanedioate

Intramolecular Cyclization Reactions

The spatial arrangement of the two ester groups in dimethyl 3-methylheptanedioate allows for intramolecular reactions, leading to the formation of cyclic compounds. These reactions are fundamental in the synthesis of various carbocyclic and heterocyclic frameworks.

Formation and Characterization of Cyclic β-Keto Esters via Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. In the case of the unsymmetrical this compound, treatment with a base, such as sodium ethoxide, can lead to the formation of two different enolates. This results in a mixture of two isomeric cyclic β-keto ester products. biosynth.comstudy.comlibretexts.org

The reaction proceeds through the deprotonation of an α-carbon to one of the ester carbonyls, forming an enolate. This enolate then attacks the other ester carbonyl in an intramolecular nucleophilic acyl substitution reaction, forming a six-membered ring. Subsequent elimination of a methoxide (B1231860) ion and protonation yields the final β-keto ester products. study.com The two possible products are methyl 2-oxo-4-methylcyclohexane-1-carboxylate and methyl 2-oxo-5-methylcyclohexane-1-carboxylate. biosynth.comlibretexts.org

The formation of a mixture is a direct consequence of the two possible sites for enolate formation, which can act as the nucleophile in the cyclization reaction. libretexts.org

Table 1: Products of Dieckmann Condensation of this compound

Product NameMolecular FormulaKey Structural Feature
Methyl 2-oxo-4-methylcyclohexane-1-carboxylateC9H14O3Methyl group at the 4-position relative to the ketone.
Methyl 2-oxo-5-methylcyclohexane-1-carboxylateC9H14O3Methyl group at the 5-position relative to the ketone.

This table is based on the expected products from the Dieckmann condensation of the analogous diethyl ester.

Subsequent Functionalization of Cyclized Products (e.g., alkylation, decarboxylation)

The cyclic β-keto esters produced from the Dieckmann condensation are valuable intermediates that can be further functionalized. A common transformation is alkylation at the α-carbon, situated between the two carbonyl groups. This position is acidic and can be readily deprotonated by a base to form a new enolate, which can then be reacted with an alkyl halide in an SN2 reaction. libretexts.org

Synthesis of Lactam Derivatives from Diester Precursors

Lactams, which are cyclic amides, are important structural motifs in many biologically active compounds. The synthesis of lactam derivatives, specifically substituted azepan-2-ones (seven-membered rings), can be envisioned starting from diester precursors like this compound. While direct conversion is a multi-step process, a general strategy involves the conversion of the diester to a diamine or an amino acid, which can then undergo intramolecular cyclization to form the lactam. For instance, reduction of both ester groups to alcohols, followed by conversion to a diamine and subsequent cyclization, is a plausible synthetic route.

Transesterification Processes

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This reaction is typically catalyzed by an acid or a base. This compound can undergo transesterification with various alcohols to produce different diesters. For example, reaction with a higher-boiling alcohol, in the presence of a suitable catalyst, can be used to replace the methyl groups with other alkyl or aryl groups. The reaction is an equilibrium process, and to drive it to completion, it is often necessary to use a large excess of the reactant alcohol or to remove the methanol (B129727) as it is formed.

Chemoselective Functional Group Transformations

The presence of two ester groups in this compound allows for chemoselective transformations, where one functional group is modified while the other remains unchanged. However, in the case of two identical ester groups, selective transformation is challenging without modifying the substrate. A more common transformation is the simultaneous reaction of both ester groups.

Reduction of Ester Moieties

The ester groups of this compound can be reduced to primary alcohols. A powerful reducing agent such as lithium aluminum hydride (LiAlH4) is typically used for this transformation. The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester, followed by the elimination of a methoxide ion to form an intermediate aldehyde. This aldehyde is then further reduced to the primary alcohol. Since both ester groups are present, this reduction will yield the corresponding diol, 3-methylheptane-1,7-diol. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran, followed by an aqueous workup to protonate the resulting alkoxides.

Table 2: Reduction of this compound

ReactantReagentProduct
This compoundLithium aluminum hydride (LiAlH4)3-Methylheptane-1,7-diol

Hydrolysis and Saponification Reactions

The ester functional groups in this compound are susceptible to cleavage through hydrolysis and saponification reactions. These processes involve the nucleophilic attack on the carbonyl carbon of the ester groups.

Hydrolysis typically occurs under acidic conditions. In this reaction, a water molecule acts as the nucleophile, and the reaction is catalyzed by an acid, such as dilute sulfuric acid or hydrochloric acid. The process is reversible and leads to the formation of the parent dicarboxylic acid, 3-methylheptanedioic acid, and two molecules of methanol. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by water.

Saponification is the hydrolysis of an ester under basic conditions, typically using a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). This reaction is irreversible and results in the formation of a carboxylate salt (a soap) and methanol. The hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. The final products are the disodium (B8443419) or dipotassium (B57713) salt of 3-methylheptanedioic acid and methanol.

Reaction Type Reagents Products Key Characteristics
Acid-Catalyzed HydrolysisThis compound, Water (H₂O), Acid Catalyst (e.g., H₂SO₄)3-Methylheptanedioic acid, Methanol (CH₃OH)Reversible; Equilibrium-driven
Saponification (Base-Promoted Hydrolysis)This compound, Strong Base (e.g., NaOH)Disodium 3-methylheptanedioate, Methanol (CH₃OH)Irreversible; Proceeds to completion

Enzymatic hydrolysis of similar prochiral diesters has also been explored, utilizing enzymes like Candida antarctica lipase (B570770) B (CAL-B) to achieve enantioselective desymmetrization, yielding optically active monoesters. ajrconline.org This highlights an advanced method for targeted hydrolysis under mild conditions. ajrconline.org

Nucleophilic and Electrophilic Reactions at the Diester Framework

The reactivity of the this compound framework is dominated by nucleophilic reactions at its two electrophilic ester carbonyl carbons. Electrophilic reactions at the diester framework itself are uncommon due to the electron-withdrawing nature of the carbonyl groups, which deactivates the molecule towards electrophilic attack.

The most significant nucleophilic reaction for 1,6- and 1,7-diesters is the intramolecular Claisen condensation, known as the Dieckmann Cyclization . libretexts.org This reaction is used to form five- or six-membered cyclic β-keto esters. libretexts.org In the case of this compound (a 1,7-diester), treatment with a strong base, such as sodium methoxide (NaOMe), generates an enolate ion at one of the α-carbons (C2 or C6). This enolate then acts as an internal nucleophile, attacking the carbonyl carbon of the other ester group.

Because this compound is unsymmetrical, two different enolates can be formed, leading to a mixture of two different cyclic β-keto ester products. study.comaskfilo.comaskfilo.com

Path A: Enolate formation at C6 attacks the C1 carbonyl, resulting in a six-membered ring.

Path B: Enolate formation at C2 attacks the C7 carbonyl, also resulting in a different six-membered ring.

The mechanism involves several steps: enolate formation, intramolecular nucleophilic attack, elimination of the methoxide leaving group, and subsequent protonation during workup. study.com The resulting cyclic β-keto esters are valuable synthetic intermediates that can be further modified, for example, through alkylation and decarboxylation. libretexts.org

Pathway Enolate Formation Nucleophilic Attack Product Type
Path A At carbon adjacent to the C7-ester (C6)At the C1-ester carbonylCyclic β-keto ester 1
Path B At carbon adjacent to the C1-ester (C2)At the C7-ester carbonylCyclic β-keto ester 2

Other nucleophiles can also react with the ester groups via nucleophilic acyl substitution. For instance, strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both ester groups to primary alcohols, yielding 3-methylheptane-1,7-diol. Grignard reagents (R-MgX) could, in principle, add to the carbonyl groups to form tertiary alcohols after acidic workup.

Role of Dimethyl Sulfoxide (B87167) (DMSO) as a Synthon in Related Organic Transformations

Dimethyl sulfoxide (DMSO) is widely known as a polar aprotic solvent, but it has gained significant attention as a versatile and efficient reactant, or "synthon," in a variety of organic transformations. nih.govresearchgate.net It can serve as a source for various functional fragments, including methyl (-CH₃), methylene (B1212753) (-CH₂-), methylthio (-SMe), and oxygen (=O) units. nih.govresearchgate.net

While there is no specific documented use of DMSO as a synthon in direct reactions with this compound, its utility can be understood in the context of transformations involving related dicarbonyl compounds, such as the β-keto ester products derived from the Dieckmann cyclization discussed previously. The reactivity of DMSO is often unlocked in the presence of activating agents like peroxides, persulfates, or acids. researchgate.net

The application of DMSO as a synthon is broad, enabling diverse chemical reactions. nih.govresearchgate.net For example, under specific conditions, DMSO can be used for:

Methylation: Introducing a methyl group onto a target molecule.

Methylenation/Methylene Insertion: Acting as a one-carbon source to introduce a -CH₂- group. semanticscholar.org

Thiomethylation: Providing a -SMe group. mcmaster.ca

Formylation: Donating a formyl group (-CHO). nih.gov

These transformations highlight the potential for DMSO to be used in the derivatization of molecules structurally similar or synthetically derived from this compound. The ability of DMSO to act as a building block for carbon, sulfur, or oxygen functionalities makes it a powerful tool in modern organic synthesis. researchgate.net

Synthon Derived from DMSO Type of Transformation Example of Functionality Introduced
Methyl group sourceMethylation-CH₃
Methylene sourceMethylene Insertion-CH₂-
Methylthio sourceMethylthiolation-SMe
Formyl group donorFormylation-CHO
Oxygen sourceOxidation=O

Advanced Spectroscopic and Analytical Characterization Techniques for Diesters

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For a diester like Dimethyl 3-methylheptanedioate, ¹H and ¹³C NMR, along with two-dimensional techniques, are indispensable for unambiguous structural assignment.

Proton (¹H) NMR Spectroscopy for Structural Elucidation

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The chemical shift (δ) of a proton is influenced by the shielding and deshielding effects of neighboring atoms and functional groups. In this compound, the two ester groups significantly influence the chemical shifts of nearby protons.

The protons of the two methoxy (B1213986) groups (-OCH₃) are expected to appear as a sharp singlet, as they are chemically equivalent and not coupled to other protons. This signal typically resonates around 3.6-3.7 ppm. libretexts.orgaocs.org The protons on the carbon atoms alpha to the carbonyl groups (C2 and C6) are deshielded and would appear further downfield than typical alkane protons, generally in the range of 2.2-2.5 ppm. orgchemboulder.com Other protons along the aliphatic chain would appear at higher fields (further upfield), with their exact shifts and multiplicities determined by their neighboring protons. The methyl group at the C3 position would appear as a doublet due to coupling with the single proton at C3.

Predicted ¹H NMR Spectral Data for this compound Predicted values are based on standard chemical shift correlations for aliphatic esters.

Assigned Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
H-2 (α to C=O) ~2.4 Multiplet 2H
H-3 ~2.0 Multiplet 1H
H-4, H-5 ~1.4-1.6 Multiplet 4H
H-6 (α to C=O) ~2.3 Triplet 2H
3-CH₃ ~0.9 Doublet 3H
OCH₃ (at C-1) ~3.67 Singlet 3H

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in the structure produces a distinct signal, offering a direct count of non-equivalent carbons. The chemical shifts in ¹³C NMR cover a much wider range than in ¹H NMR, minimizing signal overlap.

For this compound, ten distinct signals are expected in the broadband-decoupled ¹³C NMR spectrum, corresponding to the ten carbon atoms in the molecule (the two methoxy carbons are equivalent). The carbonyl carbons (C1 and C7) are the most deshielded and will appear significantly downfield, typically between 170-175 ppm. oregonstate.edulibretexts.org The carbons of the methoxy groups will resonate around 51-52 ppm. The remaining aliphatic carbons will appear in the upfield region of the spectrum (10-45 ppm).

Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift correlations.

Carbon Atom Predicted Chemical Shift (δ, ppm)
C-1 (C=O) ~174
C-2 ~35
C-3 ~32
C-4 ~30
C-5 ~25
C-6 ~34
C-7 (C=O) ~173
3-CH₃ ~19
OCH₃ (at C-1) ~51.5

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting H-2 with H-3, H-3 with H-4 and the 3-CH₃ protons, H-4 with H-5, and H-5 with H-6. This allows for the mapping of the entire aliphatic backbone.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H coupling). sdsu.edulibretexts.org It would confirm the assignments made in the 1D spectra, for instance, by showing a cross-peak between the proton signal at ~0.9 ppm and the carbon signal at ~19 ppm, confirming the identity of the 3-methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). sdsu.edulibretexts.orgyoutube.com This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. Key HMBC correlations would be observed from the methoxy protons (~3.67 ppm) to the carbonyl carbons (~173-174 ppm), and from the H-2 and H-6 protons to their respective carbonyl carbons, definitively linking the ester groups to the aliphatic chain.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental formula of a molecule, as each formula has a unique exact mass based on the specific isotopes of its constituent atoms.

For this compound, the molecular formula is C₁₀H₁₈O₄. The calculated monoisotopic mass, which is the sum of the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O), can be used to confirm the elemental composition.

Calculated Exact Mass for this compound

Molecular Formula Calculated Monoisotopic Mass (Da)

This exact mass, as provided by PubChem, can be experimentally verified using HRMS, providing strong evidence for the compound's elemental composition. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific parent ion is selected, fragmented, and the resulting daughter ions are analyzed. This provides detailed information about the structure of the parent ion and the fragmentation pathways of the molecule. The fragmentation of aliphatic esters is often characterized by cleavages adjacent to the carbonyl group and rearrangements. nih.govoup.com

Experimental GC-MS data for this compound shows several key fragment ions. nih.gov The analysis of these fragments helps to confirm the molecular structure.

Major Fragment Ions of this compound from GC-MS Data

Mass-to-Charge Ratio (m/z) Proposed Fragment Structure/Origin
171 [M - OCH₃]⁺: Loss of a methoxy radical
143 [M - COOCH₃]⁺: Loss of a carbomethoxy radical
129 Cleavage at C4-C5 with loss of •CH₂(COOCH₃)
97 McLafferty rearrangement at the C7-ester followed by cleavage
74 [CH₃OC(OH)=CH₂]⁺•: McLafferty rearrangement product ion
69 Aliphatic fragment, potentially [C₅H₉]⁺

The presence of the m/z 74 fragment is characteristic of a methyl ester with at least a three-carbon chain containing a γ-hydrogen, pointing to a McLafferty rearrangement. The loss of a methoxy group (m/z 171) and a carbomethoxy group (m/z 143) are common fragmentation pathways for methyl esters, confirming the presence of these functional groups. The other aliphatic fragments arise from cleavage along the carbon backbone.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, is a powerful non-destructive technique for identifying the functional groups within a molecule. uni-siegen.de These methods probe the vibrational energy levels of molecular bonds. triprinceton.org While IR spectroscopy measures the absorption of infrared radiation by molecules, causing changes in the dipole moment, Raman spectroscopy involves the inelastic scattering of monochromatic light, which is dependent on changes in the molecule's polarizability. uni-siegen.demt.com For molecules with little to no symmetry, many vibrational modes are active in both IR and Raman spectroscopy, providing complementary information. uni-siegen.de

For this compound, the key functional groups are the two ester groups (C=O, C-O) and the aliphatic hydrocarbon backbone (C-H).

C=O Stretching: The most prominent feature in the IR spectrum of a diester is the strong absorption band corresponding to the carbonyl (C=O) stretch. For aliphatic esters, this peak typically appears in the range of 1750–1735 cm⁻¹. The corresponding Raman band is usually of medium intensity. scribd.com

C-O Stretching: The ester group also exhibits C-O stretching vibrations. Two distinct C-O stretching bands are expected: the C-O-C asymmetric stretch and the O-CH₃ symmetric stretch. These typically appear as strong bands in the IR spectrum within the 1300–1000 cm⁻¹ region.

C-H Stretching and Bending: The aliphatic methyl (CH₃) and methylene (B1212753) (CH₂) groups in the heptane chain and the methyl ester groups give rise to characteristic C-H stretching vibrations just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹). C-H bending vibrations are also observed at lower wavenumbers, around 1470–1365 cm⁻¹.

The table below summarizes the expected vibrational frequencies for the primary functional groups in this compound.

Functional GroupVibration ModeTypical Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Intensity
C=OStretch1750 - 1735StrongMedium
C-OAsymmetric Stretch1300 - 1150StrongWeak-Medium
C-OSymmetric Stretch1150 - 1000StrongWeak-Medium
sp³ C-HStretch2950 - 2850Medium-StrongStrong
CH₂/CH₃Bend1470 - 1365MediumMedium

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating components of a mixture and quantifying the amount of a specific analyte. When coupled with mass spectrometry, they provide powerful tools for both separation and structural identification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profile Analysis

Gas chromatography-mass spectrometry (GC-MS) is the premier analytical technique for identifying and quantifying volatile and semi-volatile organic compounds. nih.gov this compound, as a diester, is sufficiently volatile to be well-suited for GC-MS analysis. In this method, the compound is vaporized and separated on a capillary column before being introduced into the mass spectrometer. mdpi.com The mass spectrometer then ionizes the molecules (typically via electron ionization, EI) and fragments them into a predictable pattern, which serves as a molecular fingerprint. whitman.edu

The mass spectrum of this compound (Molecular Weight: 202.25 g/mol ) would be expected to show a molecular ion peak (M⁺) at m/z 202, although it may be weak. The fragmentation pattern provides key structural information. Expected fragmentation pathways for aliphatic diesters include:

Loss of a Methoxy Group: Cleavage of the C-O bond results in the loss of a methoxy radical (•OCH₃), leading to a prominent fragment ion at m/z 171 (M-31).

Loss of a Carbomethoxy Group: Cleavage of the bond adjacent to the carbonyl can lead to the loss of a carbomethoxy group (•COOCH₃), resulting in a fragment at m/z 143 (M-59).

McLafferty Rearrangement: This is a characteristic fragmentation for esters with a γ-hydrogen. It involves the transfer of a hydrogen atom to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule.

Alkyl Chain Fragmentation: Cleavage along the hydrocarbon backbone will produce a series of fragment ions separated by 14 mass units (corresponding to CH₂ groups).

Ionm/z (mass-to-charge ratio)Identity
[M]⁺202Molecular Ion
[M-31]⁺171Loss of •OCH₃
[M-59]⁺143Loss of •COOCH₃
[M-73]⁺129Loss of •CH₂COOCH₃

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with Derivatization Strategies

While GC-MS is ideal for volatile compounds, liquid chromatography-mass spectrometry (LC-MS) is used for a broader range of molecules, including those that are less volatile or thermally unstable. ddtjournal.com For a compound like this compound, direct LC-MS analysis is possible, but its detection sensitivity, particularly with electrospray ionization (ESI), can be low.

To enhance ionization efficiency and improve sensitivity, derivatization strategies are often employed. nih.gov This is especially true if analyzing the parent compound, 3-methylheptanedioic acid. Derivatization involves chemically modifying the analyte to attach a group that is more easily ionized. nih.gov For carboxylic acids or their esters, this typically aims to introduce a permanently charged group or a group with high proton affinity, facilitating detection in the positive ion mode. nih.govmdpi.com

Common derivatization approaches applicable to the corresponding diacid include:

Esterification: While the compound is already a methyl ester, derivatization with other alcohols (e.g., butanol) can be used for the diacid. ddtjournal.com

Amidation: Reacting the diacid with an amine-containing reagent, such as 2-dimethylaminoethylamine (DMED), introduces a tertiary amine group that is easily protonated, significantly boosting the ESI-MS/MS signal. mdpi.com

The use of tandem mass spectrometry (MS/MS) provides further selectivity and structural confirmation by isolating a specific parent ion and fragmenting it to produce characteristic daughter ions. nih.govresearchgate.net

Chiral Chromatography for Enantiomeric Purity Assessment (if applicable)

The structure of this compound contains a chiral center at the carbon atom in the 3-position, which is bonded to a methyl group, a hydrogen atom, and two different alkyl chains. This means the compound exists as a pair of non-superimposable mirror images called enantiomers (R- and S-isomers). Enantiomers have identical physical properties in a non-chiral environment but can exhibit different biological activities. nih.gov Therefore, assessing the enantiomeric purity is often crucial.

Chiral chromatography is the most reliable method for separating and quantifying enantiomers. openochem.orggcms.cz This technique utilizes a chiral stationary phase (CSP) in either a gas chromatography (GC) or high-performance liquid chromatography (HPLC) column. openochem.orgsigmaaldrich.com The enantiomers of the analyte interact differently with the chiral stationary phase, forming transient diastereomeric complexes with different stabilities. openochem.org This differential interaction leads to different retention times, allowing for their separation and quantification.

Common types of chiral stationary phases used for separating such compounds include those based on:

Cyclodextrins: Derivatized cyclodextrins are widely used as CSPs in both GC and HPLC for a broad range of chiral compounds. gcms.cznih.gov

Polysaccharides: Cellulose or amylose derivatives coated on a silica support are highly effective CSPs for HPLC. nih.gov

Pirkle-type phases: These phases rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition.

The choice between chiral GC and chiral HPLC depends on the volatility and thermal stability of the analyte. Given its volatility, this compound could potentially be separated using a chiral GC column with a cyclodextrin-based stationary phase. nih.gov Alternatively, chiral HPLC could also be employed for high-resolution separation. aocs.org The result of a successful chiral separation would be a chromatogram showing two distinct peaks, one for the R-enantiomer and one for the S-enantiomer, allowing for the calculation of the enantiomeric excess (%ee). openochem.org

Computational and Theoretical Studies of Dimethyl 3 Methylheptanedioate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties and energetic landscape of Dimethyl 3-methylheptanedioate.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can predict a variety of electronic and energetic properties. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and then computing properties such as the distribution of electron density, molecular orbital energies, and the dipole moment.

Key electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting its reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and its tendency to undergo electronic transitions. A smaller gap generally suggests higher reactivity.

Table 1: Calculated Electronic and Energetic Properties of this compound using DFT

PropertyValue
Total Energy (Hartree)-733.124
HOMO Energy (eV)-7.21
LUMO Energy (eV)1.54
HOMO-LUMO Gap (eV)8.75
Dipole Moment (Debye)2.18

Note: The values presented in this table are illustrative and represent typical results that would be obtained from DFT calculations at a standard level of theory (e.g., B3LYP/6-31G).*

Quantum chemical calculations are invaluable for mapping out the potential energy surfaces of chemical reactions involving this compound. A significant reaction for this molecule is the intramolecular Claisen condensation, also known as the Dieckmann cyclization, which leads to the formation of a cyclic β-keto ester. study.comaskfilo.comlibretexts.org

Theoretical studies can elucidate the detailed mechanism of this reaction, including the identification of intermediates and, crucially, the transition states that connect them. By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy profile of the reaction can be constructed. Transition state theory can then be used to predict the reaction rates. For the Dieckmann cyclization of the related diethyl 3-methylheptanedioate, two different enolates can be formed, leading to a mixture of products. study.comaskfilo.comaskfilo.com A similar outcome would be expected for this compound.

Table 2: Calculated Activation Energies for the Dieckmann Cyclization of this compound

Reaction PathwayTransition StateActivation Energy (kcal/mol)
Path A: Formation of 6-membered ringTS125.4
Path B: Formation of a less stable ringTS228.9

Note: These are hypothetical values to illustrate the kind of data obtained from transition state analysis. The relative energies would determine the major and minor products.

This compound is a flexible molecule with several rotatable bonds, leading to a large number of possible conformations. Conformational analysis using quantum chemical methods can identify the most stable conformers and determine their relative energies. This is achieved by systematically rotating the bonds and calculating the energy of each resulting geometry.

Understanding the preferred conformations is essential for predicting the molecule's physical properties and its reactivity. For instance, the stereochemical outcome of reactions can be influenced by the relative populations of different conformers. The presence of a methyl group on the carbon chain introduces a chiral center, leading to stereoisomers whose relative stabilities can be assessed computationally.

Table 3: Relative Energies of Different Conformers of this compound

ConformerDihedral Angle (C2-C3-C4-C5)Relative Energy (kcal/mol)
A180° (anti)0.00
B60° (gauche)1.25
C-60° (gauche)1.35

Note: The data is illustrative. The lowest energy conformer is set to a relative energy of zero.

Molecular Dynamics Simulations

While quantum chemical calculations are excellent for studying static properties and reaction pathways, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time.

Molecular dynamics simulations model the movement of atoms in a molecule over time by solving Newton's equations of motion. For this compound, MD simulations can explore the conformational landscape by simulating its dynamic behavior at a given temperature. These simulations can reveal the transitions between different conformations and the timescales on which these transitions occur.

By analyzing the trajectory of an MD simulation, various dynamic properties can be calculated, such as the root-mean-square deviation (RMSD) of atomic positions, which provides a measure of the molecule's flexibility, and radial distribution functions, which can describe the structure of the surrounding solvent. nih.govnih.govmdpi.com

Table 4: Summary of Key Dynamical Properties from a Hypothetical MD Simulation of this compound

PropertyDescriptionValue
Average RMSD (Å)A measure of the average displacement of atoms from a reference structure.1.5
Torsional Transition Rate (ns⁻¹)The frequency of transitions between major conformers.5.2

Note: These values are representative of what might be observed in an MD simulation in a non-polar solvent.

The solvent in which a reaction is carried out can have a profound impact on its rate and selectivity. mdpi.com Molecular dynamics simulations, particularly those that explicitly include solvent molecules, are a powerful tool for studying these effects.

For reactions involving this compound, MD simulations can be used to understand how the solvent molecules arrange themselves around the reactant and the transition state. This can reveal specific solvent-solute interactions, such as hydrogen bonding, that may stabilize or destabilize the transition state, thereby affecting the reaction rate. nih.gov By running simulations in different solvents, a theoretical prediction of the optimal solvent for a desired reaction outcome can be made.

Table 5: Illustrative Solvent Effects on the Relative Free Energy of a Transition State for a Reaction of this compound

SolventDielectric ConstantRelative Free Energy of Activation (kcal/mol)
Hexane1.90.0
Dichloromethane9.1-1.5
Acetonitrile37.5-3.2

Note: The data illustrates the trend of transition state stabilization in more polar solvents for a hypothetical polar reaction mechanism. The relative free energy is with respect to the reaction in hexane.

Prediction of Spectroscopic Properties

Computational chemistry offers powerful tools for the prediction of spectroscopic properties of molecules like this compound, providing valuable insights that complement experimental data. These theoretical approaches are crucial for structural elucidation, conformational analysis, and understanding the molecule's behavior at an atomic level. The primary spectroscopic methods that can be computationally modeled are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational spectroscopy for organic molecules. chemrxiv.orgnih.govresearchgate.net The most prevalent and accurate method for this purpose is Density Functional Theory (DFT), often combined with the Gauge-Including Atomic Orbital (GIAO) method. mdpi.comnih.gov This approach calculates the isotropic magnetic shielding constants for each nucleus in the molecule. researchgate.net These shielding constants are then converted into chemical shifts (δ) by referencing them against a standard compound, typically Tetramethylsilane (TMS). researchgate.net

The accuracy of DFT-based NMR predictions is highly dependent on several factors, including the choice of the functional and the basis set. mdpi.com For instance, functionals like B3LYP and ωB97X-D paired with basis sets such as 6-311++G(2d,p) have been shown to provide high accuracy for predicting ¹H and ¹³C chemical shifts, respectively. mdpi.com Furthermore, for flexible molecules like this compound, it is essential to perform a conformational search to identify the lowest energy conformers. The predicted NMR chemical shifts are then typically averaged based on the Boltzmann distribution of these conformers to obtain a final, more accurate spectrum. nih.gov The inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), can further refine the predictions to better match experimental conditions. mdpi.com

Recent advancements have also seen the integration of machine learning (ML) techniques with DFT calculations. These DFT+ML models can significantly improve the accuracy of chemical shift predictions, reducing errors to as low as 2.10 ppm for ¹³C and 0.18 ppm for ¹H. chemrxiv.org

While no specific computational studies on this compound are available in the cited literature, a hypothetical prediction of its ¹³C NMR spectrum based on these established methods is presented below. An experimental spectrum is available for comparison. nih.gov

Table 1: Comparison of Experimental and Hypothetically Predicted ¹³C NMR Chemical Shifts (ppm) for this compound.
Carbon AtomExperimental Chemical Shift (ppm) nih.govHypothetical Predicted Chemical Shift (ppm)
C1 (ester carbonyl)173.8174.2
C233.934.1
C332.232.5
C438.939.2
C529.329.6
C633.934.1
C7 (ester carbonyl)173.8174.2
3-methyl19.319.5
Methoxy (B1213986) (C1)51.551.8
Methoxy (C7)51.551.8

Infrared (IR) Spectroscopy

Computational methods are also adept at predicting the IR spectrum of molecules. diva-portal.orggithub.io These calculations involve determining the vibrational frequencies and their corresponding intensities. The first step is to find the optimized geometry of the molecule at its energy minimum. Following this, a calculation of the Hessian matrix (the matrix of second derivatives of the energy with respect to nuclear coordinates) provides the normal modes of vibration and their frequencies. github.io

The intensities of the IR absorption bands are related to the change in the dipole moment during a particular vibration. github.io DFT methods, such as B3LYP, are commonly used to calculate these properties. researchgate.net It is standard practice to apply a scaling factor to the calculated frequencies to correct for approximations in the computational method and to account for anharmonicity. researchgate.net

For this compound, key vibrational modes would include the C=O stretching of the ester groups, C-O stretching, and various C-H bending and stretching modes. A hypothetical table of predicted significant IR absorption bands is provided below.

Table 2: Hypothetical Predicted Infrared (IR) Spectral Data for this compound.
Vibrational ModePredicted Frequency (cm⁻¹)Predicted Intensity
C-H stretch (alkane)2950-2850Medium
C=O stretch (ester)1735Strong
C-O stretch (ester)1250-1150Strong
C-H bend (alkane)1470-1450Medium

Development of Computational Models for Complex Diester Systems

The development of computational models for complex systems involving diesters like this compound extends beyond the prediction of static spectroscopic properties. These models aim to simulate and understand the dynamic behavior, reactivity, and thermodynamic properties of these systems. youtube.comacs.org Such models are crucial in fields ranging from materials science to biochemistry.

Computational models for diester systems can be broadly categorized based on the scale and property of interest:

Quantum Mechanical (QM) Models: These models are used to study the electronic structure of molecules and to elucidate reaction mechanisms at a fundamental level. For diester systems, QM methods can be employed to investigate reactions such as hydrolysis, transesterification, and thermal degradation. researchgate.net For example, molecular dynamics simulations can reveal that the hydrolysis of ester bonds in an aqueous solution can be catalyzed by hydroxide (B78521) and hydronium ions generated from the autoionization of water. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the conformational dynamics, intermolecular interactions, and transport properties of diester systems. These simulations can be used to study the behavior of diesters as plasticizers in polymer systems or their interaction with biological membranes.

Thermodynamic Models: For bulk properties of systems containing diesters, thermodynamic models like the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) are employed. These models can predict properties such as vapor pressure, liquid density, and phase equilibria of mixtures containing esters. acs.org Such models are vital for the design and optimization of chemical processes involving diesters.

Kinetic Modeling: For complex processes such as polymerization or degradation of materials containing diesters (e.g., triglycerides in drying oils), kinetic modeling is used. uva.nl These models use rate constants, which can be derived from QM calculations or experiments, to simulate the time evolution of the concentrations of different chemical species. This approach is valuable for understanding the aging process of materials and for predicting their long-term stability. uva.nl

The development of these computational models often involves a multi-scale approach, where information from more detailed, smaller-scale simulations (like QM) is used to parameterize models for larger-scale phenomena (like MD or kinetic modeling). srce.hr While specific models for this compound are not detailed in the literature, these established computational frameworks provide the necessary tools to study its behavior in a wide range of complex chemical systems.

Potential Applications and Broader Scientific Relevance of Diesters

Role as Versatile Synthetic Intermediates

The presence of two ester groups allows for a variety of chemical transformations, making diesters like Dimethyl 3-methylheptanedioate key building blocks in organic synthesis.

One of the most significant reactions of 1,6- and 1,7-diesters is the intramolecular Claisen condensation, also known as the Dieckmann cyclization. libretexts.orgyoutube.com This reaction is a powerful tool for the formation of five- and six-membered rings, which are common structural motifs in many biologically active molecules and natural products. youtube.com

In the case of the closely related Diethyl 3-methylheptanedioate, the Dieckmann cyclization has been shown to produce a mixture of two β-keto ester products. libretexts.orgaskfilo.comaskfilo.com This is because the starting diester is unsymmetrical, allowing for the formation of two different enolates, each of which can then cyclize. askfilo.comaskfilo.com The reaction involves several steps: enolate formation, nucleophilic attack, removal of a leaving group, deprotonation, and protonation. study.com It is expected that this compound would undergo a similar cyclization to yield corresponding methyl ester products.

The resulting cyclic β-keto esters are themselves versatile intermediates that can be further modified through reactions like alkylation and decarboxylation, providing access to a wide range of substituted cyclopentanones and cyclohexanones. libretexts.orgyoutube.com

Beyond cyclization reactions, the ester functionalities of this compound can be hydrolyzed to the corresponding diacid, reduced to a diol, or reacted with other nucleophiles to create a diverse array of derivatives. These transformations are fundamental in the synthesis of specialty chemicals, including certain pharmaceuticals, fragrances, and agrochemicals. The specific substitution pattern of this compound, with its methyl group at the 3-position, can influence the properties of the final products, potentially leading to unique biological activities or material characteristics.

Utility in Polymer Science and Materials Chemistry

The bifunctional nature of diesters makes them suitable candidates for use in the synthesis and modification of polymers.

Diesters can be used as monomers in polycondensation reactions with diols or diamines to form polyesters and polyamides, respectively. These polymers have a wide range of applications, from fibers and films to engineering plastics. While specific examples of polymers derived from this compound are not extensively documented, its structure is analogous to other diesters used in polymer synthesis. The methyl substituent on the backbone of a polymer derived from this monomer could impact its physical properties, such as its crystallinity, glass transition temperature, and solubility.

Diesters can also serve as plasticizers, lubricants, and other polymer additives. As plasticizers, they can be incorporated into a polymer matrix to increase its flexibility and durability. The specific structure of this compound would determine its compatibility with different polymers and its effectiveness as a modifier.

Considerations in Green Chemistry and Sustainable Synthesis

The principles of green chemistry encourage the use of environmentally benign solvents and reagents and the development of more sustainable synthetic routes. The synthesis and application of diesters can be viewed through this lens. For instance, the use of dimethyl carbonate (DMC) as a reagent and solvent is considered a green alternative in many chemical processes due to its low toxicity. frontiersin.org The synthesis of diesters can potentially be achieved through greener routes, for example, by starting from bio-based feedstocks. The development of biocatalytic methods for the synthesis of specialty chemicals and polymers is also a key area of green chemistry research.

Diesters as Environmentally Benign Solvents or Co-solvents

The chemical industry is increasingly focused on the adoption of "green chemistry" principles to minimize environmental impact. In this context, diesters are gaining attention as sustainable alternatives to conventional organic solvents. Traditional solvents like dipolar aprotic and ethereal solvents are often toxic, posing environmental and health risks.

Diesters, in general, present several advantages as environmentally friendly solvents. Their lower volatility compared to many conventional solvents reduces emissions of volatile organic compounds (VOCs). Furthermore, many diesters are biodegradable and exhibit low toxicity, aligning with the goals of green chemistry. wikipedia.orgmdpi.com The versatility of diesters allows them to be used in a wide range of applications, including as reaction media in organic synthesis. For instance, an environmentally benign surfactant, which is a type of diester, has been effectively used in metal-catalyzed cross-coupling reactions in water. acs.org

The push towards greener alternatives is also driven by the reclassification of some conventional solvents due to toxicity concerns. This has spurred research into and adoption of more sustainable options, with diesters being a promising category of replacement solvents. acs.org

Renewable Feedstock Utilization in Diester Production

A key aspect of sustainable chemistry is the use of renewable resources as starting materials. The production of diesters is increasingly shifting from petrochemical-based feedstocks to biomass-derived sources. nih.gov This transition is crucial for reducing the carbon footprint of the chemical industry and moving towards a circular economy.

Lignocellulosic biomass, which is abundant and not in competition with food sources, is a prime candidate for producing the building blocks for diesters. nih.gov Through various chemical and enzymatic processes, biomass can be converted into platform chemicals like alcohols and carboxylic acids, which are the precursors for synthesizing diesters. For example, carbohydrates can be transformed into compounds that serve as a basis for creating a variety of mono- and diesters with applications as fuel oxygenates, surfactants, and plasticizers.

The use of renewable feedstocks extends to fatty acids from plant oils, which can be chemically modified to produce a range of polymers and other valuable chemicals. kit.edu Research is focused on developing efficient catalytic processes to convert these renewable raw materials into high-value products like diesters, contributing to more sustainable industrial practices. nih.gov This approach not only provides a green alternative to fossil fuels but also opens up new possibilities for creating novel molecules with desirable properties for various applications.

Environmental Fate and Impact of Diesters

Environmental Distribution and Transport Pathways (e.g., air, water, soil partitioning)

The environmental distribution of Dimethyl 3-methylheptanedioate is expected to be governed by its physicochemical properties, which can be inferred from its structural analogs. Aliphatic diesters with relatively short carbon chains and methyl ester groups generally exhibit moderate water solubility and volatility.

Air: The potential for atmospheric transport is influenced by the compound's vapor pressure and Henry's Law Constant. For dimethyl adipate (B1204190), a linear C6-dicarboxylic acid diester, the atmospheric half-life is estimated to be approximately 4 days, suggesting that it can be transported over moderate distances in the atmosphere frontiersin.org. Given the slightly longer and branched carbon chain of this compound, its volatility is likely to be lower than that of dimethyl adipate, potentially leading to a shorter atmospheric residence time.

Water: In aquatic systems, the distribution will be influenced by its water solubility and partitioning behavior. Predicted data for dimethyl succinate, a C4-dicarboxylic acid diester, suggests a water solubility of 67 g/L nih.gov. The longer carbon chain of this compound would likely result in lower water solubility. The octanol-water partition coefficient (log Kow) is a key indicator of a substance's tendency to partition from water into organic matter. For dimethyl adipate, the estimated log Kow is 1.03, indicating a low potential for bioaccumulation in aquatic organisms frontiersin.org. The logP (a measure similar to log Kow) for dimethyl succinate is predicted to be around 0.2 nih.gov. The methyl branch in this compound may slightly increase its lipophilicity compared to a linear analog, but it is still expected to have a low log Kow and therefore a low bioconcentration potential.

Soil: The mobility of this compound in soil is primarily determined by its organic carbon-water partition coefficient (Koc). A low Koc value indicates high mobility. The estimated Koc for dimethyl adipate is 11, which suggests very high mobility in soil frontiersin.org. This implies that this compound is unlikely to strongly adsorb to soil and sediment particles and may have the potential to leach into groundwater. The sorption of dicarboxylic acids, the parent compounds of these diesters, to clay minerals is influenced by pH and the length of the aliphatic chain, with longer chains showing greater adsorption at acidic pH nih.gov.

CompoundLog Kow/Log PKoc (L/kg)Atmospheric Half-lifeWater Solubility (g/L)
Dimethyl adipate (analog) 1.03 (estimated) frontiersin.org11 (estimated) frontiersin.org~4 days (estimated) frontiersin.org-
Dimethyl succinate (analog) 0.2 (predicted) nih.gov--67 (predicted) nih.gov

Biodegradation Mechanisms and Microbial Transformations in Environmental Matrices

Aliphatic esters are generally considered to be biodegradable, serving as carbon sources for a wide range of microorganisms in various environmental compartments nih.govresearchgate.net. The initial step in the biodegradation of diesters like this compound is the enzymatic hydrolysis of the ester bonds.

This hydrolysis is catalyzed by esterase enzymes, which are ubiquitous in bacteria and fungi, leading to the formation of the corresponding monoester and alcohol (methanol in this case), and subsequently the dicarboxylic acid (3-methylheptanedioic acid) epa.gov.

The resulting 3-methylheptanedioic acid would then be further metabolized by microorganisms. The degradation of branched-chain alkanoic acids is known to proceed via β-oxidation, a common metabolic pathway for fatty acids nih.gov. The methyl branch in the structure of 3-methylheptanedioic acid may influence the rate and pathway of its degradation compared to linear dicarboxylic acids. Studies on the biodegradation of branched-chain amino acids and aromatic alkanoic acids have shown that the position and nature of the branching can affect the efficiency of microbial degradation nih.govresearchgate.net. It is plausible that specific enzymatic pathways are required to handle the methyl group during the breakdown of the carbon chain.

Methodologies for Environmental Monitoring and Trace Analysis

The detection and quantification of aliphatic diesters like this compound in environmental matrices such as water, soil, and air typically require sophisticated analytical techniques due to their potential presence at trace levels.

Commonly employed methods for the analysis of organic pollutants, including esters, involve chromatographic separation followed by detection. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds. For water samples, a pre-concentration step such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is often necessary to achieve the required sensitivity nih.gov. For soil and sediment samples, extraction methods like Soxhlet extraction, ultrasonic extraction, or microwave-assisted extraction (MAE) can be used to isolate the target analytes prior to GC-MS analysis wiley.com.

High-performance liquid chromatography (HPLC) coupled with a suitable detector, such as a UV detector or a mass spectrometer (LC-MS), can also be employed, particularly for less volatile or thermally labile esters nih.govwiley.com. The choice of the analytical method depends on the specific properties of the compound, the environmental matrix, and the required detection limits.

Assessment of Environmental Persistence and Mobility

Based on the available data for analogous aliphatic diesters, an assessment of the environmental persistence and mobility of this compound can be made.

Mobility: Mobility refers to the potential of a chemical to move through environmental compartments. The very low estimated Koc value for dimethyl adipate (Koc = 11) suggests that this compound is likely to have very high mobility in soil frontiersin.org. This high mobility, coupled with its expected moderate water solubility, indicates a potential for leaching from soil into groundwater. The actual mobility will also be influenced by soil properties such as organic carbon content and pH nih.gov.

Q & A

Basic Research Question: What are the standard synthetic pathways for dimethyl 3-methylheptanedioate, and how can reaction conditions be optimized for high purity?

Methodological Answer:
this compound is typically synthesized via esterification of 3-methylheptanedioic acid using methanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). Key parameters include:

  • Catalyst concentration : 1–5 mol% to minimize side reactions (e.g., transesterification) .
  • Reaction time and temperature : 12–24 hours at 60–80°C under reflux to ensure complete conversion.
  • Purification : Fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the diester.
    Validation via NMR (¹H and ¹³C) and GC-MS is critical to confirm structural integrity and purity (>98%). For optimization, use a factorial design to test variables like solvent polarity and catalyst loading .

Advanced Research Question: How do steric and electronic effects of the 3-methyl substituent influence the reactivity of this compound in nucleophilic acyl substitution reactions?

Methodological Answer:
The 3-methyl group introduces steric hindrance, slowing nucleophilic attack at the ester carbonyl. To study this:

  • Kinetic experiments : Compare reaction rates with analogous diesters (e.g., dimethyl heptanedioate) using nucleophiles like amines or Grignard reagents. Monitor progress via HPLC or in situ IR spectroscopy .
  • Computational modeling : Perform DFT calculations (e.g., Gaussian or ORCA) to map electron density and steric maps around the carbonyl groups .
  • Isotopic labeling : Use ¹⁸O-labeled esters to track mechanistic pathways in hydrolysis studies .
    Contradictions in literature data (e.g., unexpected rate accelerations) may arise from solvent polarity or hidden catalytic effects; replicate experiments under inert atmospheres to exclude moisture interference .

Basic Research Question: What analytical techniques are most reliable for quantifying this compound in complex mixtures?

Methodological Answer:

  • Gas Chromatography (GC) : Use a polar stationary phase (e.g., DB-WAX) and FID detection. Calibrate with internal standards (e.g., methyl decanoate) to account for matrix effects .
  • LC-MS/MS : Employ reverse-phase C18 columns with ESI in positive ion mode for enhanced sensitivity in biological matrices .
  • NMR Spectroscopy : ¹H NMR (400 MHz) in CDCl₃ resolves methyl resonances (δ 1.2–1.4 ppm for the 3-methyl group; δ 3.6–3.7 ppm for methoxy groups). Quantify impurities via integration against a certified reference standard .

Advanced Research Question: How does this compound interact with biological macromolecules, and what are the implications for its metabolic fate?

Methodological Answer:

  • Enzyme kinetics : Incubate the diester with esterases (e.g., porcine liver esterase) and monitor hydrolysis products (3-methylheptanedioic acid, methanol) via LC-MS or enzymatic assays .
  • Molecular docking : Use AutoDock Vina to simulate binding to human serum albumin or cytochrome P450 enzymes. Validate with SPR (surface plasmon resonance) to measure binding affinities .
  • In vitro models : Apply hepatic microsomes or primary hepatocytes to profile phase I/II metabolites. Identify reactive intermediates (e.g., acyl glucuronides) that may pose toxicity risks .

Basic Research Question: What are the environmental degradation pathways of this compound, and how can its persistence be assessed?

Methodological Answer:

  • Hydrolysis studies : Expose the compound to buffered solutions (pH 4–9) at 25–50°C. Monitor degradation via UV-Vis spectroscopy (loss of ester absorbance at ~210 nm) .
  • Photolysis : Use a solar simulator (λ > 290 nm) to assess UV-driven breakdown. Identify photoproducts (e.g., diketones or carboxylic acids) with HRMS .
  • OECD 301 guidelines : Conduct ready biodegradability tests in activated sludge. Measure BOD₅/COD ratios to classify persistence .

Advanced Research Question: How can contradictory data on the thermal stability of this compound be resolved across studies?

Methodological Answer:

  • Thermogravimetric analysis (TGA) : Compare decomposition profiles (N₂ vs. air atmospheres) to isolate oxidative vs. pyrolytic pathways .
  • DSC (Differential Scanning Calorimetry) : Measure melting points and phase transitions. Anomalies may arise from polymorphic forms or impurities; use PXRD to confirm crystallinity .
  • Meta-analysis : Systematically review literature (e.g., Web of Science, PubMed) to identify methodological inconsistencies (e.g., heating rates, sample pans). Replicate key studies under standardized conditions .

Basic Research Question: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Ventilation : Use fume hoods to limit methanol vapor exposure during synthesis.
  • PPE : Nitrile gloves, safety goggles, and lab coats.
  • Spill management : Neutralize with sodium bicarbonate, absorb with vermiculite, and dispose as hazardous waste .
  • Toxicity screening : Perform acute toxicity assays (e.g., Daphnia magna EC₅₀) to establish ecotoxicological thresholds .

Advanced Research Question: What role does this compound play in atmospheric aerosol formation, and how can its oxidation products be characterized?

Methodological Answer:

  • Smog chamber experiments : Simulate atmospheric oxidation with OH radicals (generated via H₂O photolysis). Monitor aerosol growth using SMPS (scanning mobility particle sizers) .
  • HR-ToF-AMS : Resolve oxidation products (e.g., dicarboxylic acids or ketones) in real-time. Compare fragmentation patterns with NIST libraries .
  • Mechanistic modeling : Integrate experimental data into Master Chemical Mechanism (MCM) frameworks to predict secondary organic aerosol (SOA) yields under varying NOx conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.